ent-6alpha,9alpha-Dihydroxy-15-oxokaur-16-en-19-oic acid
CAS No.: 81264-00-8
Cat. No.: VC0198514
Molecular Formula: C20H28O5
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81264-00-8 |
|---|---|
| Molecular Formula | C20H28O5 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | (1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
| Standard InChI | InChI=1S/C20H28O5/c1-11-12-5-8-20(25)18(3)7-4-6-17(2,16(23)24)14(18)13(21)10-19(20,9-12)15(11)22/h12-14,21,25H,1,4-10H2,2-3H3,(H,23,24)/t12-,13-,14-,17-,18-,19-,20-/m1/s1 |
| SMILES | CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)O |
| Canonical SMILES | CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)O |
| Appearance | Powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
ent-6α,9α-Dihydroxy-15-oxokaur-16-en-19-oic acid belongs to the ent-kaurane diterpenoid class, distinguished by its tetracyclic skeleton and stereochemical configuration. The IUPAC name is (1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.0^{1,10}.0^{4,9}]hexadecane-5-carboxylic acid . Its molecular formula reflects the presence of hydroxyl, ketone, and carboxylic acid functional groups .
Stereochemical Configuration
The compound’s stereochemistry is critical to its biological interactions. The ent prefix indicates the enantiomeric form of the kaurane skeleton, with hydroxyl groups at positions 6α and 9α . The absolute configuration is defined by the following chiral centers:
This configuration is encoded in its SMILES notation:
Physicochemical Properties
Solubility and Stability
The compound exhibits solubility in polar aprotic solvents, including DMSO (10 mM) and acetone, but limited solubility in aqueous solutions . Stability data recommend storage at -20°C in a desiccated environment to prevent degradation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 348.44 g/mol | |
| Boiling Point | 553.3 ± 50.0 °C (Predicted) | |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | |
| pKa | 4.42 ± 0.70 (Predicted) | |
| Solubility (DMSO) | 10 mM |
Natural Occurrence and Biosynthetic Context
Botanical Source
ent-6α,9α-Dihydroxy-15-oxokaur-16-en-19-oic acid is primarily isolated from Pteris semipinnata, a fern species used in traditional medicine . Diterpenoids in this plant are hypothesized to contribute to its defensive mechanisms against herbivores .
Biosynthetic Pathway
Kaurane diterpenoids originate from geranylgeranyl pyrophosphate (GGPP), which undergoes cyclization via ent-kaurene synthase. Subsequent oxidations introduce hydroxyl and ketone groups at positions 6, 9, and 15 . The carboxyl group at C19 arises from oxidation of a methyl group, a hallmark of kaurenoic acid derivatives .
Academic institutions, including Harvard University, the University of Tokyo, and Tsinghua University, have cited this compound in natural product screenings . Current research focuses on its role in:
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Cancer Biology: Potential cytotoxicity against tumor cell lines .
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Microbial Resistance: Structural motifs associated with antimicrobial activity .
Research Applications and Methodological Considerations
Stock Solution Preparation
For in vitro assays, solubilize the compound in DMSO to 10 mM, followed by dilution in assay buffers . Stability tests recommend using freshly prepared solutions to avoid precipitation .
Table 3: Dilution Guidelines
| Concentration | Volume Required (per 1 mg) |
|---|---|
| 1 mM | 2.87 mL |
| 10 mM | 0.287 mL |
Analytical Challenges
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Isomerization Risk: The α-hydroxyl groups may undergo epimerization under acidic or basic conditions .
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Detection Limits: Low natural abundance necessitates sensitive LC-MS/MS methods for quantification .
Recent Advances and Future Directions
Synthetic Biology Approaches
Heterologous expression of ent-kaurene synthase in microbial hosts (e.g., Saccharomyces cerevisiae) could enable scalable production, circumventing reliance on plant extracts .
Target Identification
CRISPR-Cas9 screening platforms may identify molecular targets by correlating gene knockouts with changes in compound sensitivity .
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